3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide 3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1021074-59-8
VCID: VC4362556
InChI: InChI=1S/C23H31N3O4S/c1-30-22-11-8-20(9-12-22)10-13-23(27)24-14-5-19-31(28,29)26-17-15-25(16-18-26)21-6-3-2-4-7-21/h2-4,6-9,11-12H,5,10,13-19H2,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C23H31N3O4S
Molecular Weight: 445.58

3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

CAS No.: 1021074-59-8

Cat. No.: VC4362556

Molecular Formula: C23H31N3O4S

Molecular Weight: 445.58

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide - 1021074-59-8

CAS No. 1021074-59-8
Molecular Formula C23H31N3O4S
Molecular Weight 445.58
IUPAC Name 3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide
Standard InChI InChI=1S/C23H31N3O4S/c1-30-22-11-8-20(9-12-22)10-13-23(27)24-14-5-19-31(28,29)26-17-15-25(16-18-26)21-6-3-2-4-7-21/h2-4,6-9,11-12H,5,10,13-19H2,1H3,(H,24,27)
Standard InChI Key JLSBQIZRKTXEBE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, including the formation of the sulfonyl linkage and the attachment of the phenylpiperazinyl group to the propanamide backbone. Common methods might include:

  • Sulfonylation: Involves the reaction of a sulfonyl chloride with an amine to form the sulfonyl linkage.

  • Amidation: Involves the reaction of an acid chloride with an amine to form the amide bond.

Potential Applications

Compounds with similar structures have been explored for various biological activities:

  • Antioxidant and Anticancer Activities: Derivatives of related compounds have shown promise in antioxidant and anticancer studies, as seen with compounds like 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives .

  • Pharmacological Activities: Piperazine derivatives, in general, have been investigated for their pharmacological properties, including antifungal and antibacterial activities .

Research Findings and Data

Given the lack of specific data on 3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide, we can look at related compounds for insights into potential research directions:

CompoundMolecular FormulaMolecular WeightPotential Activity
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamideC23H31N3O2381.5 g/molAntioxidant, Anticancer
N-[(4-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)anilineC24H27N3O373.491 g/molPharmacological

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445.5737 g/mol